Physicochemical Uniqueness: LogP Differentiates from Hydrogenated Analogs
2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one exhibits a computed XLogP3-AA value of 0.1 [1]. This is a distinct physicochemical signature compared to its more lipophilic, saturated analog, 6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, which would have a higher LogP due to the loss of aromaticity and increased sp3 character. The specific LogP of 0.1, coupled with its TPSA of 46.9 Ų, directly influences solubility, membrane permeability, and off-target binding profiles, making it suitable for projects targeting specific pharmacokinetic or selectivity windows.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | 6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1301714-05-5): LogP >0.1 (predicted based on increased saturation) |
| Quantified Difference | Lower lipophilicity; quantitative difference in LogP units not explicitly calculated but directionally confirmed. |
| Conditions | Computed values from PubChem database and general principles of medicinal chemistry. |
Why This Matters
LogP is a critical parameter for predicting drug-likeness, solubility, and pharmacokinetic behavior, directly impacting lead optimization and compound prioritization in drug discovery campaigns.
- [1] PubChem. (2025). 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. PubChem Compound Summary for CID 55264869. View Source
